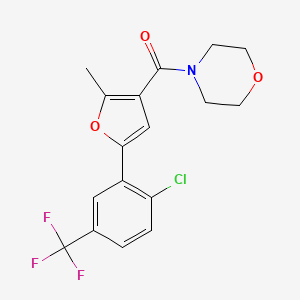![molecular formula C20H20N2O5 B2926286 methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448128-55-9](/img/structure/B2926286.png)
methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a carboxylate group, and a dihydroisoquinoline group. It also contains a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the conformation of its heterocyclic ring. The presence of the carboxamide and carboxylate groups could potentially allow for hydrogen bonding, which could influence the compound’s structure and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation, while the carboxamide group could potentially participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and the arrangement of its atoms. For example, the presence of polar functional groups could potentially make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of research into the synthesis of complex organic molecules. For example, the development of new synthesis methods for methyl isoquinoline-3-carboxylates starts from aromatic 1,2-dialdehydes by reaction with protected phosphonoglycine derivatives, highlighting the compound's role in facilitating the preparation of isoquinolines with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999). Additionally, derivatives of this compound have been investigated for their antibacterial activities, indicating its potential in the development of new antimicrobial agents (Rádl & Janichová, 1992).
Biological Activities and Therapeutic Potential
The compound is also involved in studies focusing on its biological activities and potential therapeutic applications. For instance, the synthesis and cytotoxic activity of related isoquinoline derivatives bearing cationic side chains have been prepared from aminoanthraquinones to study the effects of side chain positioning on biological activity. These studies have implications for the development of cancer therapies, as some derivatives showed substantial growth delays against in vivo subcutaneous colon tumors in mice, suggesting the compound's relevance in oncological research (Bu et al., 2001).
Molecular Docking and Cytotoxicity Studies
The compound and its derivatives have been subjects of molecular docking and cytotoxicity studies, aiming to understand their interaction with biological targets and their effects on cancer cells. Such research contributes to the identification of new potential drugs with specific activities against cancer cells, thereby advancing the field of cancer chemotherapy (Wen et al., 2022).
Propriétés
IUPAC Name |
methyl 7-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-20(24)22-9-8-13-6-7-15(10-14(13)11-22)21-19(23)18-12-26-16-4-2-3-5-17(16)27-18/h2-7,10,18H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFAEJNFMWXSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)
![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)
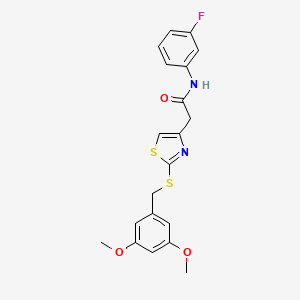
![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)
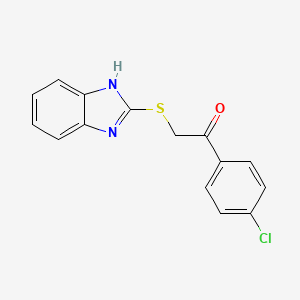
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)

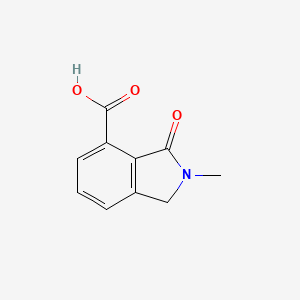
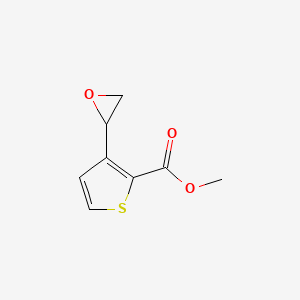
![4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2926222.png)
